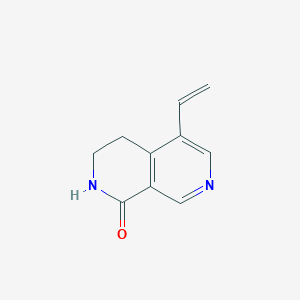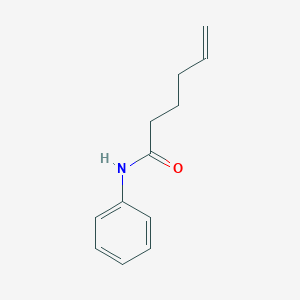
N-phenylhex-5-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylhex-5-enamide is an organic compound with the molecular formula C₁₂H₁₅NO It is a member of the enamide family, characterized by the presence of a double bond between the carbon and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-phenylhex-5-enamide can be synthesized through several methods. One common approach involves the reaction of 5-hexenoic acid with phenylisocyanate. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired enamide .
Another method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and oxidant . This method is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenylhex-5-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amides.
Substitution: Substitution reactions can occur at the phenyl ring or the double bond, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted enamides, oxides, and reduced amides. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-phenylhex-5-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-phenylhex-5-enamide involves its interaction with specific molecular targets. The compound’s double bond and amide group allow it to participate in various chemical reactions, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenylhex-5-ynamide
- N-ethenyliminohex-5-enamide
- N-(6-phenylhex-5-en-2-ylidene)hydroxylamine
Uniqueness
N-phenylhex-5-enamide is unique due to its specific structure, which combines a phenyl group with an enamide moiety. This combination imparts distinct chemical properties, making it valuable for various applications. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
153035-39-3 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-phenylhex-5-enamide |
InChI |
InChI=1S/C12H15NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h2,4,6-9H,1,3,5,10H2,(H,13,14) |
Clé InChI |
ZVVANWBQDIXTHU-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


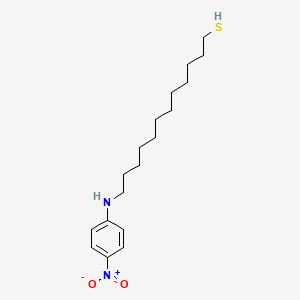
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
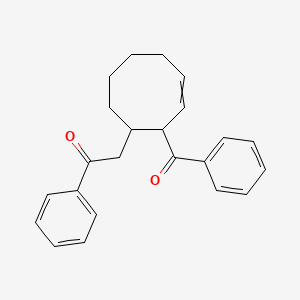
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)

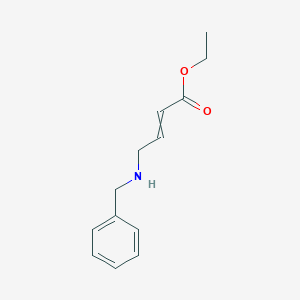
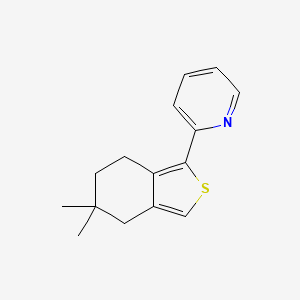

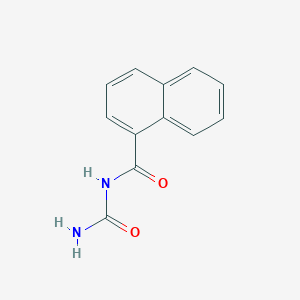
methanone](/img/structure/B14271570.png)
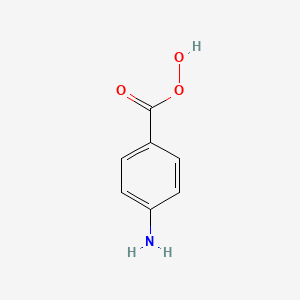
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
